3,4-Dichloro-2-methoxyphenol
Overview
Description
3,4-Dichloro-2-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at temperatures between 2-8°C .Scientific Research Applications
Building Blocks for Synthesis
Phenol derivatives like 3,4-Dichloro-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Antioxidants
m-Aryloxy phenols, a category that includes this compound, have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms.
Ultraviolet Absorbers
These compounds are used as ultraviolet absorbers . They can absorb UV radiation, protecting other compounds and materials from the damaging effects of such radiation.
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They can reduce the flammability of materials, making them safer to use in various applications.
Plastics Industry
In the plastics industry, m-aryloxy phenols are used to improve the materials’ thermal stability and flame resistance . This makes the resulting products more durable and safe.
Adhesives and Coatings
These compounds are commonly used in the production of adhesives and coatings due to their ability to enhance these materials’ properties .
Potential Biological Activities
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research.
Synthesis Methods
Many synthesis methods have been developed for phenol derivatives, with strategies focusing on functionalizing and transforming functional groups around the aromatic ring . These include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
Safety and Hazards
The safety information for 3,4-Dichloro-2-methoxyphenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Phenol derivatives, including 3,4-Dichloro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for these compounds and exploring their potential biological activities .
Mechanism of Action
Biochemical Pathways
It’s known that methoxylated aromatic compounds (mac), which include 3,4-dichloro-2-methoxyphenol, are widely distributed in various habitats and are components of lignin, the second most abundant biopolymer on earth . The transformation of these compounds by anaerobic microorganisms can be carried out by diverse biochemical mechanisms and probably plays a more significant role in the global carbon cycle than previously supposed .
properties
IUPAC Name |
3,4-dichloro-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGZRGOCDIQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227894 | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77102-94-4 | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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